molecular formula C18H18N4O2 B2787108 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide CAS No. 2034266-81-2

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide

Numéro de catalogue B2787108
Numéro CAS: 2034266-81-2
Poids moléculaire: 322.368
Clé InChI: PABACNJKQGQZRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is a G protein-coupled receptor that is expressed on immune cells, and its activation leads to immune suppression. CPI-444 has been shown to enhance anti-tumor immune responses by blocking the adenosine A2A receptor, which is often upregulated in the tumor microenvironment. In

Mécanisme D'action

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide blocks the adenosine A2A receptor, which is often upregulated in the tumor microenvironment. Activation of this receptor leads to immune suppression by inhibiting the function of T cells and natural killer cells. By blocking this receptor, this compound enhances anti-tumor immune responses and improves the efficacy of other immunotherapies.
Biochemical and physiological effects:
This compound has been shown to have a favorable safety profile in preclinical studies and clinical trials. In preclinical studies, this compound has been shown to enhance anti-tumor immune responses and improve the efficacy of immune checkpoint inhibitors. In clinical trials, this compound has been well-tolerated and has shown promising anti-tumor activity as a monotherapy and in combination with other immunotherapies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide is its ability to enhance anti-tumor immune responses and improve the efficacy of other immunotherapies. However, one limitation is that this compound is a small molecule inhibitor that targets a specific receptor, which may limit its efficacy in certain types of cancer.

Orientations Futures

For N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide include evaluating its efficacy in combination with other immunotherapies, such as immune checkpoint inhibitors and CAR-T cell therapy. Additionally, further research is needed to determine the optimal dosing and scheduling of this compound in different types of cancer. Finally, the development of biomarkers to predict response to this compound may help to identify patients who are most likely to benefit from this therapy.

Méthodes De Synthèse

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide involves several steps, including the formation of the pyridazine ring, the indole ring, and the carboxamide group. The pyridazine ring is formed by the reaction of 2,6-dichloropyridazine with ethyl 2-bromoacetate, followed by the addition of cyclopropylamine. The indole ring is formed by the reaction of 5-bromoindole with sodium hydride, followed by the addition of the pyridazine intermediate. The carboxamide group is formed by the reaction of the indole intermediate with 5-aminonicotinic acid, followed by the addition of tert-butyl carbazate and subsequent deprotection.

Applications De Recherche Scientifique

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide has been extensively studied in preclinical models of cancer, and several clinical trials are currently ongoing. In preclinical studies, this compound has been shown to enhance anti-tumor immune responses and improve the efficacy of immune checkpoint inhibitors. In clinical trials, this compound is being evaluated as a monotherapy and in combination with other immunotherapies in various types of cancer, including non-small cell lung cancer, renal cell carcinoma, and melanoma.

Propriétés

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-17-6-5-16(12-1-2-12)21-22(17)10-9-20-18(24)14-3-4-15-13(11-14)7-8-19-15/h3-8,11-12,19H,1-2,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABACNJKQGQZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.